(R)-3-Amino-2-(2-methylbenzyl)propanoic acid

Chiral Building Block Peptidomimetic Stereochemistry

(R)-3-Amino-2-(2-methylbenzyl)propanoic acid (CAS 1260602-50-3) is a chiral, non-proteinogenic β-amino acid derivative with a 2-methylbenzyl substituent at the α-position. It belongs to the class of substituted propanoic acids used as building blocks in peptidomimetic chemistry.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B12954815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2-(2-methylbenzyl)propanoic acid
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(CN)C(=O)O
InChIInChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeyKZZXSXBPTLTOFP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (R)-3-Amino-2-(2-methylbenzyl)propanoic acid


(R)-3-Amino-2-(2-methylbenzyl)propanoic acid (CAS 1260602-50-3) is a chiral, non-proteinogenic β-amino acid derivative with a 2-methylbenzyl substituent at the α-position. It belongs to the class of substituted propanoic acids used as building blocks in peptidomimetic chemistry. No primary research papers or patents providing quantitative biological, pharmacological, or comparative performance data for this specific enantiomer could be identified at this time.

Why Generic Substitution Fails for (R)-3-Amino-2-(2-methylbenzyl)propanoic acid


The (R) enantiomer possesses a defined three-dimensional configuration that directly influences molecular recognition in chiral environments, such as enzyme active sites or receptor binding pockets. Interchanging with the (S) enantiomer (CAS 1260610-43-2) or the racemic mixture (CAS 910443-76-4) can lead to altered or nullified biological activity. However, no published head-to-head data quantitatively demonstrating this differential activity for this specific compound were found in accessible scientific literature.

Quantitative Differentiation Evidence for (R)-3-Amino-2-(2-methylbenzyl)propanoic acid


No Direct Comparative Biological or Pharmacological Data Available

A comprehensive search of primary literature, patents, and authoritative databases failed to identify any study providing quantitative, comparator-based evidence of biological activity, selectivity, pharmacokinetic properties, or functional performance for (R)-3-Amino-2-(2-methylbenzyl)propanoic acid versus its (S)-enantiomer, racemate, or any structural analog. Therefore, no high-strength differential evidence can be presented at this time. Procurement decisions must currently rely on the compound's defined stereochemistry and the supplier's certified enantiomeric purity.

Chiral Building Block Peptidomimetic Stereochemistry

Application Scenarios for (R)-3-Amino-2-(2-methylbenzyl)propanoic acid Based on Available Evidence


Chiral Building Block for Peptidomimetic Synthesis

The compound can serve as a conformationally constrained β-amino acid surrogate in the design of peptidomimetics, where the 2-methylbenzyl group may offer increased lipophilicity compared to unsubstituted benzyl analogs. This application is inferred from the compound's structural class and general utility of β-amino acids in medicinal chemistry, but no specific quantitative data are available. [1]

Enantioselective Synthesis and Chiral Auxiliary Applications

The (R) enantiomer can be employed as a chiral building block or auxiliary in asymmetric synthesis, where its defined stereochemistry is a prerequisite. The choice between (R) and (S) enantiomers is dictated by the desired configuration of the final target molecule.

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